molecular formula C8H9BF2O3 B6330770 3,5-Difluoro-4-methoxy-2-methylphenylboronic acid;  97% CAS No. 2096338-65-5

3,5-Difluoro-4-methoxy-2-methylphenylboronic acid; 97%

Cat. No. B6330770
CAS RN: 2096338-65-5
M. Wt: 201.97 g/mol
InChI Key: INITXGASRQPIOH-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methoxy-2-methylphenylboronic acid is a chemical compound with the molecular formula C8H9BF2O3 . It has a molecular weight of 201.97 . .


Molecular Structure Analysis

The InChI code for 3,5-Difluoro-4-methoxy-2-methylphenylboronic acid is 1S/C8H9BF2O3/c1-4-5(9(12)13)3-6(10)8(14-2)7(4)11/h3,12-13H,1-2H3 . This code provides a specific textual representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 3,5-Difluoro-4-methoxy-2-methylphenylboronic acid are not detailed in the search results, boronic acids are known to be used in Suzuki-Miyaura coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .


Physical And Chemical Properties Analysis

3,5-Difluoro-4-methoxy-2-methylphenylboronic acid is a solid compound . It has a molecular weight of 201.97 . The compound is typically stored in a refrigerated environment .

Scientific Research Applications

Environmental Impact and Degradation

3,5-Difluoro-4-methoxy-2-methylphenylboronic acid, like other polyfluoroalkyl chemicals, is subject to environmental scrutiny due to its potential degradation into perfluoroalkyl acids (PFAAs), which are persistent and toxic. Studies on microbial degradation pathways of related compounds highlight the environmental fate of such substances, including their transformation into perfluorocarboxylic and sulfonic acids under environmental conditions. Understanding these pathways is crucial for assessing the environmental impact and developing strategies for mitigating pollution from such chemicals (Liu & Avendaño, 2013).

Synthesis and Material Science

In the field of material science and synthetic chemistry, the unique properties of compounds like 3,5-Difluoro-4-methoxy-2-methylphenylboronic acid are leveraged for various applications. For instance, the synthesis of phosphonic acids, which share structural similarities with phenylboronic acids, is fundamental for creating materials with bioactive properties, bone targeting capabilities, and surface functionalization for analytical purposes (Sevrain et al., 2017). Additionally, derivatives of similar compounds are employed in developing fluorescent chemosensors, which are crucial for detecting metal ions, anions, and neutral molecules, demonstrating the versatility and application of boronic acid derivatives in sensor technology (Roy, 2021).

Organic Synthesis

The role of boronic acids in organic synthesis, particularly in cross-coupling reactions, is well-documented. For instance, the synthesis of biphenyl derivatives, essential for pharmaceuticals like non-steroidal anti-inflammatory drugs, often involves boronic acids as key intermediates. This highlights the compound's utility in facilitating the synthesis of complex organic molecules (Qiu et al., 2009).

Environmental Safety and Alternatives

The search for environmentally safer alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) involves understanding the environmental and health impacts of fluorinated compounds. Research into fluorinated alternatives, including those related to phenylboronic acids, aims to identify substances with reduced environmental persistence and toxicity while retaining the useful properties of the original compounds (Wang et al., 2013).

properties

IUPAC Name

(3,5-difluoro-4-methoxy-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O3/c1-4-5(9(12)13)3-6(10)8(14-2)7(4)11/h3,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INITXGASRQPIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1C)F)OC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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